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Ethylene in Fruit Ripening: Core Concepts

Ethylene is a gaseous plant hormone that initiates and coordinates the ripening process in climacteric fruits,

characterized by a surge in respiration and ethylene production [1] [2].

Climacteric vs. Non-Climacteric Fruits: Climacteric fruits (e.g., bananas, mangoes, apples,
peaches, tomatoes) can ripen after harvest due to an autocatalytic burst of ethylene production [1]

[3]. Non-climacteric fruits (e.g., grapes, citrus, strawberries) lack this ethylene burst and must be
harvested ripe [1].

Molecular Machinery: Ethylene biosynthesis follows a two-step pathway from methionine via the
enzymes ACC Synthase (ACS) and ACC Oxidase (ACO) [3] [2]. The hormone is perceived by a

family of receptors (e.g., ETR1) on the endoplasmic reticulum, initiating a signaling cascade that
ultimately activates transcription factors (EIN3/EILs and ERFs). These factors turn on genes

responsible for ripening traits like softening, color change, and aroma production [3] [4].

The diagram below illustrates the ethylene biosynthesis and signaling pathway.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 12 Tech Support

https://www.smolecule.com/products/s595908?utm_src=pdf-body
https://www.smolecule.com/products/s595908?utm_src=pdf-interest
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1475496/full
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677914/
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677914/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1475496/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9421474/
https://www.smolecule.com/products/s595908?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Biosynthesis

Signaling and Response

Ethylene Biosynthesis and Signaling Pathway Methionine

SAM

 SAM
Synthase

ACC

 ACC Synthase
(ACS)

Ethylene

 ACC Oxidase
(ACO)

ETR1

CTR1

EIN2

 Inactivates

 Stabilizes

AVG

ACS

 Inhibits

MCP

 Blocks

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 12 Tech Support

https://www.smolecule.com/products/s595908?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


EIN3

ERF1

RipeningTraits

 Activates
Ripening Genes

Click to download full resolution via product page

Application Notes: Techniques and Controls

Successful commercial ripening requires precise control over ethylene concentration, temperature, humidity,

and duration [5].

Commercial Ripening Protocol with Ethylene Generators

Objective: To initiate and uniformly ripen climacteric fruits (e.g., mango, banana, avocado) to a pre-

climacteric stage for transport and marketing [5].

Materials:

Airtight Ripening Room: A well-insulated and sealed room with controlled atmosphere capabilities.

Forced-air Circulation System: To ensure even distribution of temperature, humidity, and ethylene.
Ethylene Generator: A catalytic device (e.g., Ripe All Ethylene Generator) that produces controlled

amounts of ethylene gas [5].
Temperature and Relative Humidity (RH) Controllers.

Gas Analyzer: For measuring ethylene, CO₂, and O₂ levels (e.g., using gas chromatography) [1] [5].
Fruit Pulp Thermometer.
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Pre-climacteric, mature green fruits.

Procedure:

Room and Fruit Preparation:
Palletized fruits are loaded into the ripening room, ensuring adequate space for air circulation.

The room is sealed, and the temperature is set to a product-specific optimum (e.g., 15-22°C for
mangoes, 18-22°C for bananas) [5].

Relative Humidity is set to 90-95% to prevent fruit desiccation.
Ethylene Application:

Once the fruit pulp temperature has stabilized at the set point, ethylene gas is introduced into
the room.

A concentration of 10-150 ppm (parts per million) is typically applied for 24-48 hours,
depending on the fruit type and desired ripening speed [5].

Ventilation:
After the application period, the room is thoroughly ventilated to remove ethylene and

accumulated CO₂, which can inhibit ripening and cause quality defects.
High CO₂ levels ( >1%) should be avoided during the ripening process [5].

Holding Period:
Following ventilation, fruits are held at the set temperature and humidity until they reach the

desired color and ripeness stage, typically 3-7 days after treatment.

The workflow for this commercial protocol is summarized below.
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Ripening Regulation and Delay

Ethylene action can be precisely regulated using inhibitors, which is crucial for extending shelf-life and

managing harvest windows [1] [2].

1-Methylcyclopropene (1-MCP): Sold as SmartFresh for postharvest use, it blocks ethylene
receptors, preventing the hormone from initiating the ripening cascade [1] [2].

Aminoethoxyvinylglycine (AVG): Sold as ReTain for preharvest use, it inhibits ACS activity, thereby
reducing the fruit's internal ethylene production [1] [2].

Experimental Protocols for Researchers

These protocols are designed for laboratory-scale research to study ethylene production and its effects.

Protocol 1: Measuring Internal Fruit Ethylene Production

Objective: To quantify the rate of ethylene production from fruit samples using gas chromatography (GC)

[1] [6].

Materials:

Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a porous polymer

column (e.g., Porapak Q).
Gas-tight syringes (1 mL).

Sealed containers (e.g., glass jars with septum ports) of known volume.
Standard ethylene gas for calibration.

Procedure:

Sample Incubation: Place a single fruit or a representative tissue sample into a container and seal it.
For larger fruits like apples, a needle can be inserted into the core cavity to withdraw a gas sample
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directly [1].

Gas Accumulation: Incubate the container at a constant temperature for a predetermined time (e.g.,
1 hour). This allows ethylene to accumulate in the headspace.

Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample from the container's headspace
(or directly from the fruit core) [1].

GC Analysis: Inject the sample into the GC. The ethylene concentration is calculated by comparing
the peak area to a standard curve.

Calculation: The ethylene production rate is expressed as [Ethylene] * Jar Volume /
(Fruit Weight * Time) (e.g., µL C₂H₄ kg⁻¹ h⁻¹) [6].

Protocol 2: Laboratory-Scale Ethylene Fumigation Experiment

Objective: To assess the impact of exogenous ethylene on ripening parameters in a controlled environment.

Materials:

Airtight desiccators or plastic boxes with sealed lids.

Ethylene gas cylinder with a known concentration (e.g., 100 ppm in air) or an ethylene-releasing
chemical like Ethephon.

CO₂ and O₂ scrubbers (e.g., soda lime, potassium hydroxide) if needed for long-term experiments.
Unripe, climacteric fruit at a uniform maturity stage.

Procedure:

Treatment Setup: Randomly assign fruits to treatment groups (e.g., Control, 10 ppm Ethylene, 100
ppm Ethylene). Place each group into a separate, labeled container.

Gas Introduction: For treatment groups, inject a calculated volume of standard ethylene gas through
the septum to achieve the desired final concentration. Control groups are kept in air or have an inert

gas introduced.
Incubation: Seal all containers and place them in a temperature-controlled incubator (e.g., 20°C) in

the dark.
Ventilation: Open containers daily in a fume hood for a short period (e.g., 30 minutes) to prevent CO₂

buildup and replenish O₂.
Data Collection: At regular intervals, destructively sample fruits to measure:

Firmness: Using a penetrometer.
Color: Using a colorimeter or by measuring chlorophyll content with a DA-Meter (which

measures the Index of Absorbance Difference, IAD) [6].
Soluble Solids Content (SSC): Using a refractometer.

Ethylene Production Rate: As per Protocol 1.
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Gene Expression: Analyze transcript levels of key genes (e.g., ACS, ACO, RIN, ERFs) via

qRT-PCR.

Data Presentation and Analysis

Table 1: Ethylene Production and Ripening Parameters in
Climacteric Fruits

This table provides a reference for expected changes in key parameters during ethylene-driven ripening.

Fruit
Type

Ethylene
Production Peak
(µL kg⁻¹ h⁻¹)

Key Ripening Changes Triggered
by Ethylene

Recommended
Commercial Ethylene
Treatment [5]

Tomato ~10-100 [3] Color (lycopene synthesis), softening

(polygalacturonase activity), aroma
volatiles

100-150 ppm for 24-48h at

20°C

Banana ~10-100 [1] Peel de-greening, pulp sweetening,
softening

10-100 ppm for 24h at 18-
22°C

Apple ~10-100 [1] Skin color development, starch-to-
sugar conversion, aroma production

10-50 ppm for 24-72h at
15-20°C

Mango ~1-10 [1] Skin color change, mesocarp
softening, aroma development

10-100 ppm for 24-48h at
20-22°C

Avocado ~100-1000 [1] Mesocarp softening, oil synthesis,
skin darkening

10-100 ppm for 24-48h at
18-22°C

Table 2: Compounds for Regulating Ethylene Action in
Experimental and Commercial Contexts
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Compound Mode of Action
Application
Context

Example Use Case

Ethephon
(Ethrel)

Releases ethylene upon

metabolism [1].

Pre-harvest, field

application

To accelerate and synchronize

ripening in tomatoes or cherries
before harvest [1].

1-MCP
(SmartFresh)

Binds irreversibly to
ethylene receptors, blocking

perception [1] [2].

Postharvest,
storage facilities

Extending shelf-life of apples
and pears by delaying softening

and over-ripening [1].

AVG (ReTain) Inhibits ACC Synthase

(ACS), reducing ethylene
biosynthesis [1] [2].

Pre-harvest,

orchard
application

Delaying harvest in peaches to

manage fruit load and reduce
pre-harvest drop [1].

Critical Considerations for Protocol Design

Fruit Maturity: Ethylene treatment is only effective on fruits that have reached horticultural
maturity. Immature fruits will not ripen properly even with high ethylene doses [1] [5].

Temperature Management: Temperature is the most critical factor alongside ethylene. Low
temperatures can inhibit the ripening response, while high temperatures can lead to uneven ripening

and poor quality [5].
Pathogen Control: High humidity and ethylene create an environment conducive to pathogen

growth. Proper sanitation of ripening rooms and fruit is essential [1].
Safety Note for Researchers: The ethylene gas used in laboratories is highly flammable. All

experiments involving ethylene cylinders or accumulations in sealed containers must be conducted in
well-ventilated areas, away from ignition sources.

Emerging Research and Future Directions

Current research is moving beyond simple ethylene application to understanding the complex network

controlling ripening.

Ethylene Crosstalk: The ripening process is modulated by the interplay between ethylene and other
hormones like auxin, abscisic acid (ABA), and jasmonates [2]. For instance, auxin can suppress the

expression of ripening genes, while ABA can promote ethylene biosynthesis [2].
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Transcriptional Regulation: Key developmental transcription factors like RIN, NOR, and CNR are

essential for ripening. Evidence suggests they act both upstream and downstream of ethylene
signaling, forming a complex regulatory network [3] [4].

System 1 vs. System 2 Ethylene: Climacteric fruits exhibit two systems of ethylene production.
System 1 is auto-inhibitory and functions in non-ripe and vegetative tissues. The transition to System
2, which is autocatalytic, is the key molecular event that triggers the climacteric ripening surge [3] [4].

Frequently Asked Questions

Is the ethylene used for ripening the same as the sterilizing agent
Ethylene Oxide (EtO)?

No, they are fundamentally different and should not be confused. Ethylene (C₂H₄) is a natural plant

hormone. Ethylene Oxide (EtO, C₂H₄O) is a synthetic, highly toxic, and flammable gas used to sterilize

medical equipment [7] [8]. Its use is strictly regulated due to its carcinogenicity, and it has no application in

food ripening.

Can all fruits be ripened with ethylene?

No. Only climacteric fruits respond to external ethylene with a complete ripening program. Non-climacteric

fruits may undergo some color changes (de-greening) due to ethylene, but their flavor, sweetness, and aroma

will not improve postharvest [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [ethylene fumigation techniques for fruit ripening]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b595908#ethylene-

fumigation-techniques-for-fruit-ripening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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